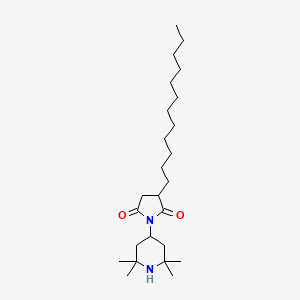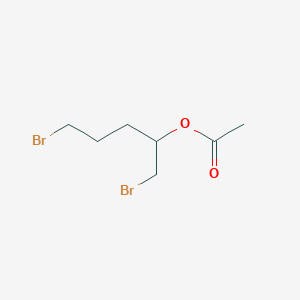
2-Acetoxy-1,5-dibromopentane
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of elimination reactions. For instance, alkynes can be synthesized through a double elimination from a dihaloalkane . This process involves the use of a strong base and high temperatures . Another approach involves a multi-step synthesis, which requires careful analysis and thought, as many options need to be considered .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve elimination reactions. For example, to synthesize alkynes from dihaloalkanes, dehydrohalogenation is used . The E2 mechanism is a concerted reaction that occurs in one step . If this concept is applied using two halides on vicinal or geminal carbons, the E2 reaction will take place twice, resulting in the formation of two Pi bonds and thus an Alkyne .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 1,5-dibromopentane, have been studied. For instance, the triple point temperature, normal boiling temperature, critical temperature, and critical pressure have been evaluated .Mechanism of Action
Safety and Hazards
Safety data sheets indicate that similar compounds, like 1,5-dibromopentane, are considered hazardous. They are classified as flammable liquids and can cause skin and eye irritation . It’s important to handle these compounds with care, using protective equipment and avoiding heat, sparks, open flames, and hot surfaces .
Future Directions
The future directions of research involving similar compounds are vast. For instance, a practical and efficient process has been developed for the preparation of the key intermediate of apixaban, a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . This highlights the potential of these compounds in the development of new drugs and treatments.
properties
IUPAC Name |
1,5-dibromopentan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br2O2/c1-6(10)11-7(5-9)3-2-4-8/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMIHIAAGUSENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCCBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336956 | |
| Record name | 2-Acetoxy-1,5-dibromopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-1,5-dibromopentane | |
CAS RN |
205180-51-4 | |
| Record name | 2-Acetoxy-1,5-dibromopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





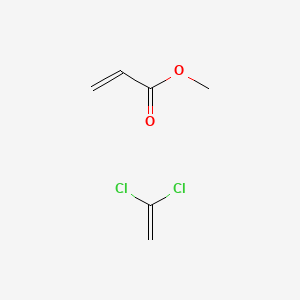
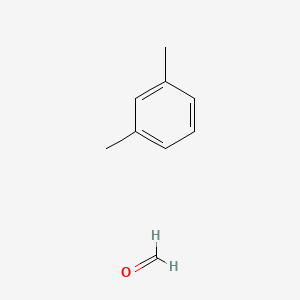
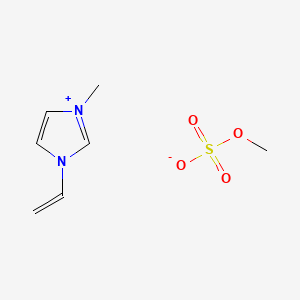
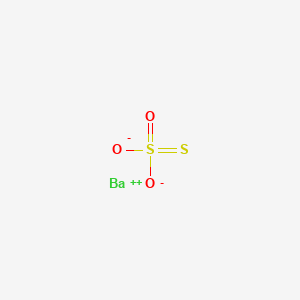


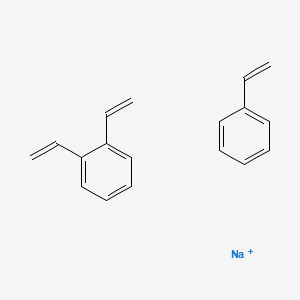
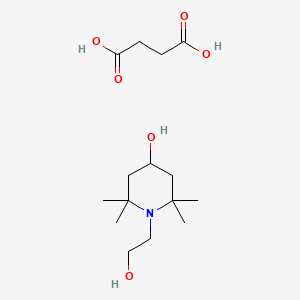
![Benzenamine, 4-[(2,6-dichlorophenyl)(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)methyl]-2,6-dimethyl-, phosphate (1:1)](/img/structure/B1580504.png)
